molecular formula C10H9FO B1589525 4-Fluoro-7-methyl-indan-1-one CAS No. 828267-45-4

4-Fluoro-7-methyl-indan-1-one

Cat. No.: B1589525
CAS No.: 828267-45-4
M. Wt: 164.18 g/mol
InChI Key: YXJUVTOVTUCHSJ-UHFFFAOYSA-N
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Description

4-Fluoro-7-methyl-indan-1-one is an organic compound belonging to the indanone family Indanones are bicyclic compounds that consist of a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methyl-indan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with succinic anhydride, followed by cyclization to form the indanone structure. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and high-intensity ultrasound has also been explored to enhance reaction rates and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methyl-indan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

Scientific Research Applications

4-Fluoro-7-methyl-indan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of drugs targeting neurological disorders and cancer.

    Industry: It is used in the production of agrochemicals, dyes, and fragrances

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methyl-indan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with binding sites on the receptor proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

    4-Fluoro-1-indanone: Lacks the methyl group at the 7th position, resulting in different chemical reactivity and biological activity.

    7-Methyl-1-indanone: Lacks the fluorine atom at the 4th position, affecting its electronic properties and reactivity.

    4-Chloro-7-methyl-indan-1-one:

Uniqueness: 4-Fluoro-7-methyl-indan-1-one is unique due to the combined presence of both fluorine and methyl substituents, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-fluoro-7-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJUVTOVTUCHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464666
Record name 4-Fluoro-7-methyl-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828267-45-4
Record name 4-Fluoro-7-methyl-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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